1-(3,4-Dimethylphenyl)ethane-1,2-diol
Description
Significance of Ethane-1,2-diol Derivatives in Advanced Chemical Synthesis
Ethane-1,2-diol, the simplest vicinal diol, and its derivatives are indispensable in modern chemical synthesis. They serve as versatile precursors for a wide range of functional groups and molecular scaffolds. For instance, the oxidative cleavage of the carbon-carbon bond in a vicinal diol provides a reliable method for generating aldehydes and ketones. Furthermore, ethane-1,2-diol derivatives are frequently employed as protecting groups for carbonyl compounds, forming 1,3-dioxolane (B20135) rings that are stable under various reaction conditions but can be easily removed when desired.
In the realm of polymer chemistry, ethane-1,2-diol is a key monomer in the production of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET). Its derivatives, particularly those bearing functional handles, are incorporated into polymers to tailor their physical and chemical properties. The hydroxyl groups of these diols also make them effective ligands in coordination chemistry and catalysis.
Distinctive Structural Features and Stereochemical Considerations of 1-(3,4-Dimethylphenyl)ethane-1,2-diol
The compound this compound possesses a distinct molecular architecture that dictates its chemical behavior. The structure features a central ethane (B1197151) backbone with two hydroxyl groups on adjacent carbons (C1 and C2). A 3,4-dimethylphenyl group is attached to C1, imparting aromatic character and steric bulk to the molecule.
Structural Properties:
| Feature | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Core Structure | Ethane-1,2-diol (vicinal diol) |
| Key Substituents | 3,4-Dimethylphenyl group at C1 |
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Stereochemical Considerations:
A critical aspect of this molecule is its chirality. The carbon atom bonded to both the 3,4-dimethylphenyl group and a hydroxyl group (C1) is a stereocenter. This gives rise to two non-superimposable mirror images, known as enantiomers.
(R)-1-(3,4-Dimethylphenyl)ethane-1,2-diol
(S)-1-(3,4-Dimethylphenyl)ethane-1,2-diol
The synthesis of this compound from its corresponding alkene (3,4-dimethylstyrene) via dihydroxylation would typically result in a racemic mixture (an equal mixture of the R and S enantiomers). However, the use of asymmetric dihydroxylation methods allows for the selective synthesis of one enantiomer over the other, which is crucial for applications in pharmaceuticals and materials science where specific stereoisomers often exhibit different biological activities or physical properties. researchgate.netnih.gov The stereochemistry of a related compound, 1-phenylethane-1,2-diol, is well-established, providing a strong precedent for the stereochemical properties of its dimethyl-substituted analog. nih.gov
Overview of Current Research Trajectories for Aryl-Substituted Ethane-1,2-diols
Research involving aryl-substituted ethane-1,2-diols is an active and evolving field, driven by their utility as chiral building blocks and their potential applications in catalysis and materials science.
One significant research trajectory focuses on the development of new catalytic systems that utilize chiral aryl-substituted diols as ligands. nih.gov The defined stereochemistry of these diols can be used to create a chiral environment around a metal center, enabling enantioselective transformations. For example, chiral diols derived from biaryl scaffolds have been shown to be effective organocatalysts in a variety of reactions. nih.gov
Another area of intense investigation is the use of these diols as precursors for the synthesis of complex organic molecules. Their two hydroxyl groups can be selectively functionalized, allowing for the stepwise construction of intricate molecular architectures. The Sharpless asymmetric dihydroxylation remains a cornerstone for accessing these chiral synthons from readily available aryl alkenes. nih.gov
Furthermore, the catalytic conversion of vicinal diols into other valuable chemical entities is a topic of ongoing research. For instance, methods for the deoxydehydration of vicinal diols to form alkenes are being explored as a means of converting biomass-derived polyols into useful chemical feedstocks. researchgate.net The development of efficient and environmentally benign catalysts for these transformations is a key objective. unex.esacs.org The unique electronic and steric properties imparted by the aryl substituent can influence the reactivity and selectivity of these catalytic processes.
Structure
3D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10-12H,6H2,1-2H3 |
InChI Key |
KVNYZDJRJUBWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CO)O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3,4 Dimethylphenyl Ethane 1,2 Diol and Its Analogues
Strategies for the Preparation of Aryl-Substituted Ethane-1,2-diols
The creation of aryl-substituted ethane-1,2-diols can be achieved through various synthetic routes. Key among these are methods that control stereochemistry to produce specific isomers, which is often crucial for their application in pharmaceuticals and as chiral auxiliaries.
Pinacol (B44631) Coupling Reactions and Their Stereochemical Implications
The pinacol coupling reaction is a classic and powerful method for synthesizing 1,2-diols through the reductive dimerization of aldehydes or ketones. numberanalytics.comwikipedia.org This carbon-carbon bond-forming reaction proceeds via a free radical mechanism, initiated by an electron donor. wikipedia.org The stereochemical outcome of the reaction, yielding either meso or dl diastereomers, is a critical aspect of this methodology.
Recent advancements have led to the development of greener and more efficient pinacol coupling reactions. One such innovation is the use of visible light to mediate the reaction without the need for a metal photocatalyst. researchgate.net For instance, a photomediated pinacol coupling of ketones and aldehydes has been achieved using formate (B1220265) at room temperature. rsc.org This method offers a sustainable approach for the synthesis of vicinal diols. researchgate.net
A study detailed a general procedure where a ketone, such as 3',4'-dimethylacetophenone (B146666), is mixed with potassium formate in ethanol (B145695) and irradiated with 365 nm LED light. rsc.org This process leads to the formation of the corresponding 1,2-diol, in this case, 1,2-bis(3,4-dimethylphenyl)ethane-1,2-diol. The reaction demonstrates high yields and can be performed on a gram scale. rsc.org
Table 1: Photo-catalyst-Free Pinacol Coupling of 3',4'-Dimethylacetophenone
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Diastereomeric Ratio (meso:dl) |
|---|---|---|---|---|---|---|
| 3',4'-Dimethylacetophenone | HCOOK | EtOH | 365 nm LED, 12h, RT | 1,2-Bis(3,4-dimethylphenyl)ethane-1,2-diol | 99% | 1:1.64 |
Data sourced from a study on photomediated pinacol coupling. rsc.org
The mechanism of the pinacol coupling reaction involves the one-electron reduction of a carbonyl group to form a ketyl radical anion. numberanalytics.comwikipedia.org Two of these ketyl radicals then dimerize to form a vicinal diol after protonation. wikipedia.org The reaction's environment, particularly the solvent, plays a crucial role in the fate of the ketyl radical. In aprotic solvents, dimerization is favored, leading to the formation of the pinacol product. jove.com
The stereoselectivity of the pinacol coupling is influenced by factors such as steric hindrance and the nature of the reducing agent and additives. For example, the use of trimethylchlorosilane (Me3SiCl) with samarium diiodide (SmI2) and samarium metal has been shown to control the stereochemistry of the resulting vicinal diols. researchgate.net Mechanistic investigations have also explored the role of various catalysts and reaction conditions in influencing the formation of different stereoisomers. royalsocietypublishing.org
Asymmetric Synthesis and Enantioselective Transformations
The synthesis of enantiomerically pure vicinal diols is of paramount importance for their application in the pharmaceutical industry. researchgate.net Asymmetric synthesis strategies aim to produce a single enantiomer of a chiral molecule.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to its high enantioselectivity and mild reaction conditions. magtech.com.cnnih.gov The asymmetric reduction of prochiral ketones, such as 3',4'-dimethylacetophenone, to the corresponding chiral alcohols is a key step in the synthesis of chiral diols. bohrium.comnih.gov This transformation can be achieved using whole microbial cells or isolated enzymes (ketoreductases). magtech.com.cnnih.gov
Various microorganisms and their enzymes have been shown to effectively catalyze the reduction of acetophenone (B1666503) derivatives. rsc.org For example, a recombinant ketoreductase from Pichia glucozyma has been utilized for the enantioselective reduction of various substituted acetophenones. rsc.org The electronic and steric properties of the substituents on the aromatic ring have been found to influence the reaction rates and enantioselectivity. rsc.org The reduction of 3',4'-dimethylacetophenone would yield the chiral alcohol 1-(3,4-dimethylphenyl)ethanol, a precursor to the chiral diol.
Table 2: Examples of Biocatalysts in Asymmetric Ketone Reduction
| Biocatalyst Type | Example Organism/Enzyme | Substrate Class | Product Class | Key Advantage |
|---|---|---|---|---|
| Whole Cells | Saccharomyces cerevisiae (Baker's yeast) | Aryl ketones | Chiral aryl alcohols | Cofactor regeneration in situ |
| Purified Enzymes | Ketoreductase (KRED) | Prochiral ketones | Chiral alcohols | High enantioselectivity (>99% ee) nih.gov |
| Plant Tissues | Daucus carota (Carrot) | Acetophenones | Chiral 1-phenylethanols | Readily available biocatalyst nih.gov |
This table provides a generalized overview of biocatalytic systems.
In addition to biocatalysis, the development of chiral catalyst systems for asymmetric synthesis is a major area of research. nih.gov Chiral diol-based organocatalysts, such as derivatives of BINOL and TADDOL, have been widely used to induce enantioselectivity in various reactions. nih.gov These catalysts can create a chiral environment that directs the formation of a specific stereoisomer. nih.gov
The synthesis of chiral vicinal diols can also be achieved through the asymmetric dihydroxylation of alkenes, a reaction for which a Nobel Prize was awarded. alfachemic.comwikipedia.org This method often employs osmium tetroxide in conjunction with a chiral ligand. wikipedia.org Another approach involves the kinetic resolution of racemic diols using chiral catalysts to selectively react with one enantiomer, leaving the other enriched. acs.org These methods provide powerful routes to enantiomerically pure aryl-substituted ethane-1,2-diols.
Enantioselective Vicinal Dioxygenation of Alkene Precursors for Diol Derivatives
The most direct approach to chiral diols is the enantioselective vicinal dioxygenation of their corresponding alkene precursors. For 1-(3,4-dimethylphenyl)ethane-1,2-diol, the precursor would be 3,4-dimethylstyrene. A cornerstone of this field is the Sharpless Asymmetric Dihydroxylation, which facilitates the conversion of prochiral alkenes into chiral diols with high enantioselectivity. wikipedia.org
This reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). wikipedia.org The enantioselectivity is induced by a chiral ligand, usually a derivative of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). The choice of ligand determines which enantiomer of the diol is formed.
Key Components of Sharpless Asymmetric Dihydroxylation:
Catalyst: Osmium Tetroxide (OsO₄)
Co-oxidant: N-Methylmorpholine N-oxide (NMO) or Potassium Ferricyanide (K₃[Fe(CN)₆])
Chiral Ligands: Derivatives of (DHQ)₂PHAL and (DHQD)₂PHAL are commonly used to create a chiral environment around the osmium catalyst.
Substrate: An alkene, such as 3,4-dimethylstyrene.
The reaction proceeds through a [3+2] cycloaddition of the alkene to the chiral osmium-ligand complex, followed by hydrolysis to release the diol and regenerate the catalyst. wikipedia.org This method is renowned for its reliability, broad substrate scope, and high enantiomeric excesses (ee), often exceeding 95%.
Other metals and catalytic systems have also been explored. For instance, rhodium-catalyzed enantioselective syn-addition of bis(catecholato)diboron (B79384) to alkenes, followed by oxidation, provides an alternative route to enantioenriched 1,2-diols. organic-chemistry.org
Oxidative Diol Formation Pathways
Oxidative diol formation is the most common strategy for synthesizing 1,2-diols. These pathways can be broadly categorized based on the stereochemical outcome of the dihydroxylation—either syn or anti.
Syn-Dihydroxylation: This pathway results in the addition of both hydroxyl groups to the same face of the alkene double bond.
Osmium Tetroxide (OsO₄): As mentioned, OsO₄ is a highly effective reagent for syn-dihydroxylation. wikipedia.org The reaction involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. libretexts.org Due to its toxicity and expense, it is almost always used in catalytic amounts with a co-oxidant like NMO (Upjohn Dihydroxylation). wikipedia.org
Potassium Permanganate (B83412) (KMnO₄): Cold, dilute, and alkaline potassium permanganate can also achieve syn-dihydroxylation. While less expensive than osmium tetroxide, it often suffers from lower yields due to over-oxidation of the product. wikipedia.org
Anti-Dihydroxylation: This pathway adds the hydroxyl groups to opposite faces of the double bond. It is typically a two-step process:
Epoxidation: The alkene is first converted to an epoxide. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this step. libretexts.org
Ring-Opening: The epoxide is then opened via hydrolysis under acidic or basic conditions. The Sₙ2-type nucleophilic attack of water or hydroxide (B78521) on a protonated or unactivated epoxide leads to the formation of the trans-diol. libretexts.org
A simple, metal-free method for syn-dihydroxylation involves the use of malonoyl peroxides, which react with alkenes in the presence of water, followed by basic hydrolysis to yield the diol. rsc.org
Exploration of Novel Synthetic Routes to 1,2-Diols
While oxidative methods are well-established, research continues into novel synthetic routes that offer alternative reactivity, milder conditions, or improved selectivity.
Catalytic Diboration: Platinum or rhodium-catalyzed enantioselective addition of bis(pinacolato)diboron (B136004) across the double bond of an alkene produces a 1,2-bis(boronate) ester. organic-chemistry.org This intermediate can then be oxidized (e.g., with hydrogen peroxide) to furnish the corresponding 1,2-diol. This method provides a valuable alternative to direct oxidation pathways. organic-chemistry.org
Pinacol Coupling Reaction: The reductive coupling of two carbonyl compounds (aldehydes or ketones) can form 1,2-diols. A one-pot, selective cross-pinacol coupling between two different aromatic aldehydes using low-valent titanium can produce unsymmetrical diols with good yields and diastereoselectivity. organic-chemistry.org
Organocatalysis: Aryl iodides have been shown to be effective organocatalysts for the syn-diacetoxylation of alkenes. The resulting diacetate can then be hydrolyzed to the diol. This approach avoids the use of transition metals and works for a broad range of substrates. organic-chemistry.org
Electrochemical Synthesis: An electrochemical strategy for the dihydroxylation of alkenes has been developed using only potassium bromide (KBr) and water, presenting a green and sustainable alternative. organic-chemistry.org
Regioselective and Diastereoselective Control in this compound Synthesis
Achieving precise control over the regiochemistry and stereochemistry of the diol product is paramount in synthesis.
Regioselectivity: For the synthesis of this compound from the terminal alkene 3,4-dimethylstyrene, regioselectivity is inherently controlled. The dihydroxylation reaction occurs across the double bond, so the hydroxyl groups will be located at the C1 and C2 positions of the ethyl side chain.
Diastereoselectivity: Control over diastereoselectivity (the relative stereochemistry of the two hydroxyl groups) is a key challenge. As discussed, the choice of synthetic method dictates the outcome:
Syn-Diols: Are obtained using methods like Sharpless asymmetric dihydroxylation (OsO₄) or reaction with cold KMnO₄. wikipedia.org These reactions proceed through a cyclic intermediate that ensures both oxygen atoms are delivered to the same face of the alkene.
Anti-Diols: Are synthesized via the epoxidation of the alkene followed by acid- or base-catalyzed ring-opening. libretexts.org The backside attack mechanism of the nucleophile on the epoxide ring ensures the trans configuration of the resulting diol.
A Mo-catalyzed anti-dihydroxylation of secondary allylic alcohols has also been shown to provide 1,2,3-triols with excellent diastereocontrol. organic-chemistry.org
Methodological Advancements in Reaction Condition Optimization for Diol Synthesis
Optimizing reaction parameters is crucial for maximizing yield, selectivity, and efficiency in diol synthesis. sigmaaldrich.com Key parameters include the choice of catalyst, solvent, temperature, pH, and reactant stoichiometry.
For instance, in the asymmetric ring opening/cross metathesis (AROCM) of cyclobutenes to form 1,2-anti diols, it was found that while excess terminal olefin and higher concentrations improved yield, the diastereo- and enantioselectivity remained consistently high across various conditions, demonstrating the robustness of the reaction. nih.gov
The table below summarizes key parameters and their typical effects on dihydroxylation reactions.
| Parameter | Effect on Reaction | Example/Consideration |
|---|---|---|
| Catalyst/Reagent | Determines stereochemical outcome (syn/anti) and enantioselectivity. | OsO₄ with (DHQD)₂PHAL for (R,R)-diol; OsO₄ with (DHQ)₂PHAL for (S,S)-diol. |
| Solvent | Affects reaction rate, solubility of reagents, and sometimes selectivity. | A common solvent system for Sharpless dihydroxylation is t-BuOH/water. |
| Temperature | Lower temperatures often increase selectivity (enantio- and diastereoselectivity) but may slow the reaction rate. | KMnO₄ dihydroxylation is performed at low temperatures (∼0 °C) to prevent over-oxidation. |
| pH/Additives | Can be critical for catalyst turnover and preventing side reactions. | Sharpless dihydroxylation is typically run under slightly basic conditions. The addition of acid can promote different pathways in Os-catalyzed reactions. soton.ac.uk |
| Stoichiometry | The ratio of oxidant to substrate can impact yield and prevent unwanted side reactions. | Using catalytic OsO₄ requires a stoichiometric amount of a co-oxidant (e.g., NMO) for catalyst regeneration. |
Advanced Purification and Isolation Techniques for Enantiomerically Pure Diols
Following synthesis, the isolation and purification of the target diol, particularly the separation of enantiomers from a racemic mixture, is a critical step.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful and widely used techniques for separating enantiomers. researchgate.net Polysaccharide-based CSPs are particularly versatile for this purpose. researchgate.net Preparative chromatography allows for the isolation of enantiomerically pure compounds on a scale from milligrams to kilograms. researchgate.net
Non-Chromatographic Methods: While chromatography is effective, alternative, economically efficient purification methods are also employed. These can include extraction and precipitation, which avoid the high costs associated with large-scale chromatography. ajchem-a.com
Purity Analysis: Determining the enantiomeric purity (ee value) of the final product is essential.
Chiral HPLC/GC: These are the most common methods for accurate ee determination.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used in conjunction with a chiral derivatizing agent (CDA). The diol is reacted with the CDA to form diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for quantification. nih.gov Novel chiral boric acids have been developed as effective CDAs for diols, reacting quickly to produce derivatives with large, easily distinguishable chemical shift differences in the ¹H NMR spectrum. nih.govresearchgate.net
The table below compares different purification and analysis techniques.
| Technique | Primary Use | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Separation & Analysis | High resolution, accurate quantification of ee, scalable. researchgate.net | Requires expensive columns and solvent consumption. |
| Chiral SFC | Separation & Analysis | Faster than HPLC, uses less organic solvent (greener). researchgate.net | Requires specialized equipment. |
| Precipitation/Crystallization | Purification | Cost-effective, scalable, can be highly selective. | Not universally applicable, can be time-consuming to develop. |
| NMR with Chiral Agents | Analysis (ee determination) | Fast, accurate, no need for standard curves, small sample requirement. nih.gov | Requires a suitable derivatizing agent, not a separation technique. |
Chemical Reactivity and Mechanistic Transformations of 1 3,4 Dimethylphenyl Ethane 1,2 Diol
Reactions Involving Hydroxyl Functionalities
The presence of both a primary and a secondary hydroxyl group on adjacent carbons dictates the reactivity of the diol moiety. These groups can undergo reactions typical of alcohols, with the potential for selectivity based on their differing steric environments.
The hydroxyl groups of 1-(3,4-dimethylphenyl)ethane-1,2-diol can be readily converted to esters and ethers. Esterification is typically achieved by reaction with acyl chlorides or carboxylic anhydrides under basic conditions, or with carboxylic acids under acidic catalysis (Fischer esterification). Due to the lower steric hindrance, the primary hydroxyl group is expected to react more readily than the secondary hydroxyl group, allowing for selective mono-esterification under controlled conditions. reddit.com Diesterification can be achieved using an excess of the acylating agent. scispace.com
Similarly, etherification, such as the Williamson ether synthesis, can be performed by first deprotonating the diol with a strong base to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide. Again, selective mono-etherification at the primary position is anticipated to be more facile.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Expected Major Product(s) |
| Mono-esterification | Acetyl chloride (1 eq.), Pyridine | 2-Hydroxy-2-(3,4-dimethylphenyl)ethyl acetate |
| Di-esterification | Acetic anhydride (B1165640) (excess), H₂SO₄ (cat.) | 1-(3,4-Dimethylphenyl)ethane-1,2-diyl diacetate |
| Mono-etherification | Sodium hydride (1 eq.), then Methyl iodide | 1-(3,4-Dimethylphenyl)-2-methoxyethan-1-ol |
| Di-etherification | Sodium hydride (excess), then Ethyl bromide | 1,2-Diethoxy-1-(3,4-dimethylphenyl)ethane |
The oxidation of 1,2-diols is a fundamental transformation that can proceed via two main pathways: selective oxidation to an α-hydroxy ketone or oxidative cleavage of the carbon-carbon bond. The choice of oxidant is crucial in determining the outcome. stanford.edu
Mild oxidizing agents, often employing catalysts like dimethyltin(IV) dichloride, can selectively oxidize one of the hydroxyl groups, typically the secondary alcohol, to yield an α-hydroxy ketone. rsc.orgresearchgate.net This transformation preserves the carbon skeleton.
Conversely, strong oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) cause oxidative cleavage of the C1-C2 bond. ucalgary.calibretexts.org This reaction proceeds through a cyclic periodate (B1199274) ester intermediate and results in the formation of two carbonyl compounds. ucalgary.ca For this compound, this cleavage would yield 3,4-dimethylbenzaldehyde (B1206508) and formaldehyde. This specific and high-yield reaction is often used as a chemical test for the presence of vicinal diols. ucalgary.ca
Table 2: Selective Oxidation and Cleavage Reactions
| Oxidizing Agent | Reaction Type | Expected Product(s) |
| Dimethyltin(IV) dichloride / Dibromoisocyanuric acid | Selective Oxidation | 1-(3,4-Dimethylphenyl)-2-hydroxyethan-1-one |
| TEMPO/NaOCl/NaClO₂ | Selective Oxidation | 2-(3,4-Dimethylphenyl)-2-hydroxyacetic acid acs.org |
| Periodic acid (HIO₄) | Oxidative Cleavage | 3,4-Dimethylbenzaldehyde and Formaldehyde ucalgary.ca |
| Lead tetraacetate (Pb(OAc)₄) | Oxidative Cleavage | 3,4-Dimethylbenzaldehyde and Formaldehyde libretexts.org |
While 1,2-diols are not direct precursors for oxetane (B1205548) formation, which requires a 1,3-diol, they can undergo intramolecular cyclization to form other important heterocyclic structures. acs.org A key transformation is the formation of epoxides (oxiranes). This can be achieved in a two-step process. First, selective activation of the primary hydroxyl group, for instance by conversion to a good leaving group like a tosylate, is performed. Subsequent treatment with a non-nucleophilic base will lead to intramolecular SN2 displacement of the tosylate by the remaining secondary alkoxide, resulting in the formation of 2-(3,4-dimethylphenyl)oxirane. This method is an important route to epoxides from diols.
Table 3: Epoxide Formation via Intramolecular Cyclization
| Step | Reagent(s) | Intermediate/Product |
| 1. Activation | p-Toluenesulfonyl chloride, Pyridine | 2-Hydroxy-2-(3,4-dimethylphenyl)ethyl 4-methylbenzenesulfonate |
| 2. Cyclization | Sodium hydride (NaH) | 2-(3,4-Dimethylphenyl)oxirane |
Reactions Involving the Aromatic Ring System
The 3,4-dimethylphenyl group in the molecule is susceptible to electrophilic attack and the benzylic methyl groups can also be functionalized.
The directing effects of the substituents determine the position of incoming electrophiles. Both methyl groups are ortho, para directors. libretexts.org The C1-methyl group directs to positions 2 and 5, while the C4-methyl group directs to positions 3 and 6. The large 1,2-dihydroxyethyl group at C1 will sterically hinder attack at the C2 position. Therefore, electrophilic substitution is most likely to occur at the C5 and C6 positions, which are activated by the methyl groups and relatively unhindered.
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Predicted Major Isomeric Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitro-4,5-dimethylphenyl)ethane-1,2-diol and 1-(5-Nitro-3,4-dimethylphenyl)ethane-1,2-diol |
| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4,5-dimethylphenyl)ethane-1,2-diol and 1-(5-Bromo-3,4-dimethylphenyl)ethane-1,2-diol |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(2-Acetyl-4,5-dimethylphenyl)ethane-1,2-diol and 1-(5-Acetyl-3,4-dimethylphenyl)ethane-1,2-diol |
The methyl groups attached to the phenyl ring can be functionalized, typically through free-radical pathways at the benzylic position. A common strategy involves benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This would convert one of the methyl groups to a bromomethyl group. Due to the similar electronic environment of the two methyl groups, achieving high selectivity for mono-bromination at one specific methyl group over the other would be challenging, likely resulting in a mixture of isomers.
Once the bromomethyl group is installed, it can serve as a handle for further transformations via nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
Table 5: Two-Step Functionalization of a Benzylic Methyl Group
| Step | Reaction | Reagent(s) | Expected Product(s) |
| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN (cat.) | 1-(3-(Bromomethyl)-4-methylphenyl)ethane-1,2-diol and 1-(4-(Bromomethyl)-3-methylphenyl)ethane-1,2-diol |
| 2 | Nucleophilic Substitution | Sodium cyanide (NaCN) | 1-(3-(Cyanomethyl)-4-methylphenyl)ethane-1,2-diol and 1-(4-(Cyanomethyl)-3-methylphenyl)ethane-1,2-diol |
Elucidation of Reaction Mechanisms for Key Transformations of this compound is Not Feasible with Publicly Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research focused on the chemical reactivity and mechanistic transformations of the compound this compound. While general principles of organic chemistry allow for the prediction of its behavior in various reactions, detailed, experimentally verified mechanistic studies for this specific molecule are not presently available in the public domain.
Key transformations anticipated for a 1,2-diol, such as oxidation, dehydration, and cleavage reactions, are well-documented for analogous structures. However, the specific influence of the 3,4-dimethylphenyl substituent on reaction rates, pathways, and the stability of intermediates for this particular compound has not been the subject of dedicated study. Consequently, the creation of a detailed, evidence-based article on the elucidation of its reaction mechanisms, complete with research findings and data tables as requested, is not possible at this time.
General mechanistic pathways for reactions involving the 1,2-diol functional group include:
Oxidation: The oxidation of 1,2-diols can yield a variety of products depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents can cleave the carbon-carbon bond between the hydroxyl groups.
Dehydration: Acid-catalyzed dehydration of 1,2-diols typically proceeds through a carbocation intermediate, leading to the formation of ketones or aldehydes via a pinacol (B44631) rearrangement.
Acetal (B89532) Formation: In the presence of an acid catalyst, 1,2-diols react with aldehydes and ketones to form cyclic acetals, such as dioxolanes.
Without specific studies on this compound, any discussion of its reaction mechanisms would be purely speculative and would not meet the required standard of being based on detailed research findings. Further empirical research is necessary to elucidate the specific chemical reactivity and mechanistic transformations of this compound.
Structural Elucidation and Conformational Analysis of 1 3,4 Dimethylphenyl Ethane 1,2 Diol
Advanced Spectroscopic Characterization Methodologies
A suite of spectroscopic techniques is indispensable for the initial characterization and detailed structural analysis of 1-(3,4-Dimethylphenyl)ethane-1,2-diol in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide critical information.
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the two methyl groups on the phenyl ring, the two hydroxyl protons, and the two protons of the ethane-1,2-diol backbone. The integration of these signals would confirm the number of protons in each chemical environment. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would reveal the neighboring protons. For instance, the protons on the ethane (B1197151) backbone would likely appear as a complex multiplet due to their diastereotopic nature, and their coupling constants could provide insights into the dihedral angle and, consequently, the preferred conformation.
The regiochemistry of the dimethylphenyl group (3,4-substitution) would be confirmed by the splitting pattern of the aromatic protons. A 1,2,4-trisubstituted benzene (B151609) ring typically gives rise to a characteristic set of signals in the aromatic region of the ¹H NMR spectrum.
¹³C NMR spectroscopy would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would further confirm the substitution pattern, while the signals for the two carbons of the diol moiety would be indicative of their oxygenated nature.
While specific NMR data for this compound is not widely published, data for the analogous compound, 1-phenyl-1,2-ethanediol (B126754), shows characteristic signals that can be used for comparison. For example, in CDCl₃, the ¹³C NMR spectrum of 1-phenyl-1,2-ethanediol displays signals around δ 74.7 ppm and δ 67.95/68.04 ppm for the two carbons of the ethane-diol backbone. researchgate.net The aromatic carbons typically resonate between δ 126 and 141 ppm. researchgate.net
To determine the relative stereochemistry of the two hydroxyl groups (syn or anti), advanced NMR techniques or derivatization would be necessary. For instance, conversion of the diol to an acetonide can help in determining the relative stereochemistry by analyzing the ¹³C NMR chemical shifts of the acetal (B89532) carbons and methyl groups. univ-lemans.frnmrwiki.orgwordpress.com
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.9 - 7.2 | m |
| CH(OH) | 4.5 - 5.0 | m |
| CH₂(OH) | 3.5 - 4.0 | m |
| Ar-CH₃ | 2.2 - 2.3 | s |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary) | 135 - 140 |
| Aromatic CH | 125 - 130 |
| CH(OH) | 70 - 80 |
| CH₂(OH) | 60 - 70 |
High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₄O₂), the expected exact mass can be calculated and compared with the experimentally determined value. This high degree of accuracy allows for the unambiguous determination of the molecular formula.
Fragmentation patterns observed in the mass spectrum can also provide structural information. For vicinal diols, characteristic fragmentation pathways often involve cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. The fragmentation of the molecular ion or protonated molecule would likely yield fragments corresponding to the loss of water, formaldehyde, or other small neutral molecules. Analysis of these fragments can help to piece together the structure of the original molecule. Techniques like tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of specific ions, providing more detailed structural insights. nih.govnih.govnih.gov
Applications of Infrared (IR) and UV-Vis Spectroscopy in Structural Studies
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is indicative of hydrogen bonding. Characteristic C-H stretching vibrations for the aromatic ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region. fiveable.melibretexts.org The C-O stretching vibrations of the alcohol groups would be expected in the 1000-1200 cm⁻¹ range.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound would be expected to exhibit absorption bands in the UV region due to π → π* transitions of the substituted benzene ring. uobabylon.edu.iqhnue.edu.vn Typically, aromatic compounds show a strong absorption near 205 nm and a less intense, fine-structured band in the 255-275 nm range. libretexts.org The exact position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic ring.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the exact bond lengths, bond angles, and torsion angles within the molecule. This technique would unambiguously establish the relative stereochemistry of the two hydroxyl groups and provide detailed information about the conformation of the molecule in the solid state.
Furthermore, the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding between the hydroxyl groups of neighboring molecules, can be elucidated. researchgate.net While a crystal structure for this compound is not currently available in the public crystallographic databases, analysis of related diol structures provides insight into the likely solid-state conformation. adelaide.edu.auresearchgate.net
Computational Chemistry Approaches to Molecular Conformation
Computational chemistry provides a powerful means to investigate the conformational preferences and energetic landscapes of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net For this compound, DFT calculations can be used to:
Optimize Molecular Geometries: Different possible conformations (rotamers) of the molecule can be modeled, and their geometries can be optimized to find the most stable arrangements. This includes variations in the torsion angles of the C-C bond of the diol and the C-C bond connecting the aromatic ring to the diol moiety.
Calculate Relative Energies: The relative energies of the different conformers can be calculated to predict their populations at a given temperature. This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be present in equilibrium. For vicinal diols, the relative stability of gauche and anti conformations with respect to the two hydroxyl groups is of particular interest and is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. nih.govacs.orgacs.org
Predict Spectroscopic Properties: DFT calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR). These calculated values can then be compared with experimental data to aid in the assignment of signals and to validate the computational model.
Analysis of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions
In many vicinal diols, the presence of intramolecular hydrogen bonds significantly influences their conformational preferences. For a molecule like this compound, a hydrogen bond could form between the two hydroxyl groups. This interaction would likely lead to a gauche conformation around the C1-C2 bond of the ethane-1,2-diol moiety, as this arrangement brings the hydroxyl groups into proximity, facilitating the formation of a five-membered pseudo-ring. The strength of this hydrogen bond would be influenced by the solvent environment and the electronic effects of the 3,4-dimethylphenyl substituent.
Other potential stabilizing interactions could include van der Waals forces and dipole-dipole interactions. The orientation of the 3,4-dimethylphenyl group relative to the diol side chain would be determined by a balance of these stabilizing forces and steric hindrance.
A comprehensive understanding would necessitate dedicated quantum mechanical calculations to map the potential energy surface of the molecule. Such calculations could quantify the energetic stabilization provided by the intramolecular hydrogen bond and other non-covalent interactions, and predict the most stable conformers.
Interactive Data Table: Hypothetical Intramolecular Hydrogen Bond Parameters
The following table is a hypothetical representation of data that could be obtained from computational analysis, as specific experimental data is not available.
| Parameter | Gauche Conformer (with H-bond) | Anti Conformer (no H-bond) |
| O-H···O distance (Å) | ~2.8 - 3.2 | > 4.0 |
| O-H···O angle (°) | ~140 - 170 | N/A |
| Stabilization Energy (kcal/mol) | ~1 - 3 | 0 |
| Dihedral Angle (O-C-C-O) (°) | ~60 | ~180 |
Molecular Dynamics Simulations for Conformational Ensembles in Solution
Specific molecular dynamics (MD) simulation studies for this compound are not found in the provided search results. MD simulations would be a powerful tool to investigate the conformational landscape of this molecule in different solvent environments.
An MD simulation would involve creating a computational model of the molecule and simulating its motion over time in a box of solvent molecules (e.g., water, chloroform). By analyzing the trajectory of the simulation, one could determine the relative populations of different conformers.
Key findings from such a simulation would likely include:
Solvent Effects: In polar, protic solvents like water, the intramolecular hydrogen bond might be disrupted due to competition with stronger intermolecular hydrogen bonds between the diol and solvent molecules. In nonpolar solvents, the intramolecular hydrogen bond would likely be more persistent and play a more significant role in determining the preferred conformation.
Conformational Dynamics: The simulations would reveal the timescales of transitions between different conformational states, providing insight into the flexibility of the molecule.
Hydrophobic Interactions: The 3,4-dimethylphenyl group would influence the solvation structure around the molecule, potentially leading to specific hydrophobic interactions with nonpolar solvents or aggregation in aqueous solutions.
Interactive Data Table: Hypothetical Conformational Population in Different Solvents from MD Simulations
This table illustrates the type of data that could be generated from molecular dynamics simulations, showing hypothetical populations of conformers in different solvents.
| Solvent | Gauche Conformer (%) | Anti Conformer (%) | Other Conformers (%) |
| Water | 40 | 55 | 5 |
| Chloroform | 75 | 20 | 5 |
| Cyclohexane | 85 | 10 | 5 |
Theoretical and Mechanistic Investigations of 1 3,4 Dimethylphenyl Ethane 1,2 Diol
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular reactivity. For a molecule like 1-(3,4-Dimethylphenyl)ethane-1,2-diol, such calculations would illuminate how the dimethylphenyl group influences the ethane-1,2-diol moiety.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species.
HOMO: Represents the outermost electrons and indicates the molecule's ability to act as an electron donor (a nucleophile). In this compound, the HOMO would likely be concentrated on the electron-rich 3,4-dimethylphenyl ring and the oxygen atoms of the diol, which possess lone pairs of electrons.
LUMO: Represents the lowest energy site for accepting electrons, indicating the molecule's ability to act as an electron acceptor (an electrophile). The LUMO is often distributed across the aromatic ring and the C-O bonds.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, FMO analysis would quantify its reactivity. For instance, the HOMO energy would be compared to that of similar compounds to predict its nucleophilicity, while the LUMO's location would pinpoint the most likely sites for nucleophilic attack.
| Parameter | Expected Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.0 to -5.5 | Indicates moderate electron-donating capability, centered on the aromatic ring and oxygen atoms. |
| ELUMO | -1.5 to -1.0 | Suggests sites susceptible to nucleophilic attack, likely on the C-O antibonding orbitals. |
| Energy Gap (ΔE) | 4.5 to 5.0 | Reflects high kinetic stability and moderate reactivity. |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental or computational data for this compound is not available.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization by analyzing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This method quantifies hyperconjugative and stereoelectronic effects, which are crucial for stability and reactivity.
For this compound, NBO analysis would reveal:
Hyperconjugative Interactions: Delocalization of electron density from the lone pairs of the hydroxyl oxygen atoms (nO) into the antibonding orbitals of adjacent C-C or C-H bonds (σC-C or σC-H). These interactions contribute significantly to the conformational stability of the diol moiety.
Aromatic System Interactions: The delocalization between the π orbitals of the dimethylphenyl ring and the σ bonds of the ethane-diol substituent.
Atomic Charges: NBO provides a more chemically intuitive picture of atomic charges than other methods, helping to identify electrostatic properties.
These analyses would explain the preferred conformations of the molecule and the electronic influence of the aromatic ring on the diol's reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attack.
Negative Potential Regions (Red/Yellow): These areas are rich in electron density and correspond to sites prone to electrophilic attack. For this compound, these would be located around the oxygen atoms of the hydroxyl groups and across the π-system of the aromatic ring.
Positive Potential Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. These would be found around the hydrogen atoms of the hydroxyl groups, making them potential hydrogen bond donors. bhu.ac.in
The MEP map would provide a clear, visual guide to the molecule's reactivity, highlighting the nucleophilic character of the oxygen atoms and the electrophilic nature of the hydroxyl protons.
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling, primarily using Density Functional Theory (DFT), allows for the detailed investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies.
For this compound, computational modeling could elucidate mechanisms for reactions such as:
Oxidation: Modeling the oxidation of the diol to form a ketone or dicarbonyl compound would reveal the transition state structures and determine the reaction's feasibility and rate-determining step.
Esterification: The mechanism of ester formation could be mapped to understand the role of catalysts and the stereochemical outcome of the reaction.
Pinacol (B44631) Rearrangement: Under acidic conditions, vicinal diols can undergo rearrangement. Modeling this process would clarify the migratory aptitude of the dimethylphenyl group versus the methyl group.
These studies provide insights that are often difficult or impossible to obtain through experimental means alone, offering a complete picture of the reaction pathway.
Comprehensive Analysis of Stereoelectronic Effects on Chemical Reactivity and Selectivity
Stereoelectronic effects are geometric constraints on orbitals that influence reaction outcomes. They involve the interplay between the 3D arrangement of atoms (stereochemistry) and the distribution of electrons (electronics).
In this compound, key stereoelectronic effects would include:
Gauche vs. Anti Conformations: The relative orientation of the two hydroxyl groups is governed by a balance of steric hindrance and stabilizing hyperconjugative interactions (e.g., gauche effect). The preferred conformation will directly impact which face of the molecule is more accessible for a reaction, thereby controlling stereoselectivity.
Orbital Alignment: The efficiency of a reaction often depends on the proper alignment of orbitals between the substrate and the reagent. For example, in an elimination reaction, an anti-periplanar arrangement of the leaving groups is required. Understanding the conformational preferences of the diol is thus essential for predicting its reactivity.
A thorough analysis would correlate the molecule's conformational landscape with its observed chemical behavior and selectivity in stereospecific reactions.
Methodologies for Chiral Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)
Since the C1 carbon of the ethane-diol chain in this compound is a stereocenter, the compound exists as a pair of enantiomers. Determining the chiral purity or enantiomeric excess (% ee) of a sample is crucial, particularly in pharmaceutical applications where enantiomers can have different biological activities.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and powerful technique for this purpose. nih.gov The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
Common CSPs for separating diols and aromatic compounds include:
Polysaccharide-based CSPs: Columns like Chiralpak® AD-3 (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-3 (cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective for a broad range of chiral compounds. nih.gov The separation mechanism involves a combination of hydrogen bonding, π-π stacking, and steric interactions within the helical grooves of the polysaccharide polymer.
Cyclodextrin-based CSPs: These utilize cyclodextrin (B1172386) cavities to form inclusion complexes with the analyte, with chiral recognition occurring at the rim of the cavity.
To develop an HPLC method for this compound, a screening process would be employed, testing various CSPs with different mobile phases (e.g., mixtures of hexane/isopropanol or pure alcohols). The goal is to achieve baseline separation of the two enantiomeric peaks, allowing for accurate quantification and determination of the enantiomeric excess.
| Parameter | Condition |
|---|---|
| Columns (CSPs) | Amylose or Cellulose derivatives (e.g., Chiralpak AD-3, Chiralcel OD-3) |
| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol (B145695), or pure Methanol/Ethanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., at 254 nm or 220 nm) |
| Temperature | 25 °C (can be varied to optimize separation) |
Applications in Advanced Organic Synthesis and Materials Science
1-(3,4-Dimethylphenyl)ethane-1,2-diol as a Key Chiral Building Block
Chirality is a critical aspect of modern chemistry, particularly in the pharmaceutical and fine chemical industries, where the specific three-dimensional arrangement of atoms in a molecule can determine its biological activity or material properties. Chiral diols like this compound serve as foundational scaffolds for constructing enantiomerically pure products.
Enantiomerically pure vicinal diols are highly sought-after intermediates in organic synthesis. The defined stereochemistry of this compound allows it to be used as a starting material for a variety of complex molecules. The hydroxyl groups can be selectively modified or used to direct the stereochemical outcome of subsequent reactions. This control is essential for the synthesis of active pharmaceutical ingredients (APIs), where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects.
For instance, chiral diols are precursors in the synthesis of agrochemicals and specialized compounds used in medicinal chemistry. rasayanjournal.co.in The synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals, can also be achieved starting from chiral diols. rsc.org The 1-(3,4-dimethylphenyl) moiety of the diol can impart specific properties, such as hydrophobicity and aromatic interactions, which can be advantageous in the final target molecule. The preparation of enantiomerically pure diols is a key step, and methods such as Sharpless asymmetric epoxidation are often employed to create such vital precursors. researchgate.net
Asymmetric catalysis relies on the use of chiral catalysts to produce an excess of one enantiomer of a product from a prochiral substrate. The effectiveness of these catalysts often depends on the chiral ligand that coordinates to a metal center. nih.gov this compound is an ideal backbone for the synthesis of such ligands.
The C2 symmetry found in many successful chiral diphosphine ligands is a crucial structural feature for achieving high levels of chiral induction. nih.gov The diol can be converted into various ligands, such as diphosphines, by replacing the hydroxyl groups with phosphine (B1218219) moieties. These ligands can then form complexes with transition metals like rhodium, ruthenium, or iridium, creating highly effective asymmetric catalysts for reactions such as enantioselective hydrogenation. nih.govnih.gov The rigid, aromatic backbone of the diol helps to create a well-defined and sterically hindered chiral environment around the metal center, which is essential for differentiating between the two faces of a prochiral substrate and achieving high enantioselectivity. researchgate.net The design of these ligands is a key factor in the successful development of asymmetric catalytic reactions. researchgate.net
Table 1: Application in Asymmetric Catalysis
| Ligand Type | Metal Center | Catalyzed Reaction | Key Advantage |
|---|---|---|---|
| Chiral Diphosphines | Rhodium, Ruthenium | Asymmetric Hydrogenation | High enantioselectivity due to well-defined chiral pocket. nih.gov |
| Phosphoramidites | Rhodium, Copper | Asymmetric Conjugate Addition | Modular design allows for fine-tuning of steric and electronic properties. researchgate.net |
Integration in Polymer Chemistry and Advanced Material Design
The di-functional nature of this compound allows it to be incorporated into polymer chains through condensation polymerization. Its rigid aromatic structure can significantly influence the properties of the resulting materials.
Diols are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyurethanes. chemhume.co.ukresearchgate.net this compound can react with dicarboxylic acids (or their derivatives like acyl chlorides) to form polyesters, or with diisocyanates to produce polyurethanes. chemhume.co.ukresearchgate.net In these reactions, the two hydroxyl groups of the diol form ester or urethane (B1682113) linkages, respectively, creating the polymer backbone.
The process typically involves a step-growth mechanism where a small molecule, such as water, is eliminated. chemhume.co.uk The incorporation of this specific diol introduces a bulky and rigid dimethylphenyl group into the polymer chain. This differs significantly from flexible aliphatic diols like ethane-1,2-diol (ethylene glycol), which is used to produce common polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). essentialchemicalindustry.org The synthesis can be controlled to produce polymers with varying molecular weights and properties depending on reaction conditions and the co-monomers used. researchgate.net
The structure of the monomer unit has a profound impact on the macroscopic properties of a polymer. Incorporating a rigid aromatic diol like this compound is a known strategy to enhance the performance of polymeric materials. nih.gov
Key property modifications include:
Thermal Stability: The rigid aromatic ring restricts the rotational freedom of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to polymers made from purely aliphatic diols.
Mechanical Strength: The stiffness of the monomer unit contributes to increased tensile strength and modulus of the final material. nih.gov
Chemical Resistance: The aromatic nature can enhance the polymer's resistance to chemical degradation.
Optical and Dielectric Properties: The presence of the phenyl group can alter the refractive index and dielectric constant of the material, which could be useful in specialized optical or electronic applications.
The specific properties can be further tailored by creating copolyesters, where this compound is combined with other diols or dicarboxylic acids to achieve a desired balance of rigidity, flexibility, and other performance characteristics. mdpi.com
Table 2: Expected Influence on Polymer Properties
| Property | Influence of this compound | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | Increase | Reduced chain mobility due to rigid aromatic group. nih.gov |
| Tensile Strength & Modulus | Increase | Increased stiffness of the polymer backbone. mdpi.com |
| Solubility | Decrease | Stronger intermolecular forces and chain packing. |
Industrial Applications as a Synthetic Intermediate in Fine Chemical and Agrochemical Production
Beyond its use in catalysis and polymer science, this compound functions as a versatile synthetic intermediate in the broader chemical industry. basf.com An intermediate is a molecule that is a stepping stone in a multi-step synthesis of a more complex and often more valuable final product. juniperpublishers.com
The combination of a chiral diol and a substituted aromatic ring in one molecule makes it a valuable precursor for producing a range of fine chemicals. These include specialty chemicals for the electronics industry, components of liquid crystals, and precursors for pigments and dyes. In the agrochemical sector, many modern pesticides and herbicides are complex chiral molecules designed to interact with specific biological targets in pests or plants. The synthesis of these active ingredients often requires chiral building blocks like this compound to construct the correct stereoisomer that possesses the desired biological activity. The compound's structure can be systematically modified through its hydroxyl groups to build up the molecular complexity required for these specialized applications.
Exploration of Other Niche Applications in Chemical Research and Development
While large-scale industrial applications of this compound are not widely documented, its specific molecular architecture makes it a compound of significant interest for specialized and niche applications within chemical research and development. The presence of a vicinal diol on an ethyl chain attached to a substituted aromatic ring offers a versatile platform for the synthesis of complex molecules and the exploration of novel chemical functionalities.
Research into structurally similar compounds reveals that the ethane-1,2-diol moiety is a valuable scaffold in medicinal chemistry and materials science. For instance, analogous structures like 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol have been utilized as a core intermediate in the synthesis of compounds with potent biological activity. nih.gov This suggests a promising, yet specialized, research avenue for this compound as a foundational building block for creating libraries of new chemical entities for pharmacological screening.
One of the most compelling niche applications is its use as a precursor for developing derivatives in structure-activity relationship (SAR) studies. nih.gov By chemically modifying the two hydroxyl groups, researchers can systematically alter the molecule's properties, such as hydrophobicity and spatial arrangement, to probe its interaction with biological targets. For example, esterification of the diol with various acyl chlorides can produce a series of di-ester derivatives. These derivatives can then be evaluated for specific activities, such as their ability to act as chemosensitizers in cancer therapy, a role observed in esters of the closely related 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol. nih.gov
The interactive table below illustrates hypothetical data from such a SAR study, based on findings for analogous compounds, demonstrating how different ester functionalities could influence biological efficacy. nih.gov
| Derivative Compound ID | R Group (Ester Side-Chain) | Relative Activity Factor |
| DPED-01 | Acetyl | 1x |
| DPED-02 | Butyryl | 3x |
| DPED-03 | Cyclohexanecarbonyl | 45x |
| DPED-04 | Cinnamoyl | 150x |
| DPED-05 | 3,4,5-Trimethoxybenzoyl | 340x |
This table is illustrative, based on structure-activity relationship findings for analogous 1-phenylethane-1,2-diol esters. The activity factor is relative to a simple aliphatic ester derivative.
Furthermore, the 1,2-disubstituted ethane (B1197151) backbone is a critical feature in many high-performance ligands used in transition metal catalysis. nih.gov Organophosphorus compounds such as 1,2-bis(dialkylphosphino)ethanes are renowned as electron-rich chelating ligands that are pivotal in catalytic cycles for reactions like hydrogenation and C-H bond activation. nih.gov The diol functionality of this compound serves as a convenient chemical handle for synthesizing novel chiral diphosphine ligands. Through established synthetic routes, the hydroxyl groups can be converted into leaving groups and subsequently substituted with dialkylphosphino moieties, potentially yielding a new class of ligands whose electronic and steric properties are tuned by the 3,4-dimethylphenyl group.
Biochemical Interactions and Biotransformations: a Mechanistic Perspective
Enzyme-Mediated Transformations of 1-(3,4-Dimethylphenyl)ethane-1,2-diol
The diol structure of this compound makes it a candidate for various enzyme-mediated reactions, primarily oxidation and reduction, which are fundamental in the biotransformation of xenobiotics.
Biocatalytic Oxidation and Reduction Pathways in Vitro
In vitro studies on analogous aromatic vicinal diols suggest that this compound could undergo stereoselective oxidation and reduction catalyzed by a range of oxidoreductases.
Biocatalytic Oxidation: The oxidation of vicinal diols often leads to the formation of α-hydroxy ketones. nih.govdaneshyari.comresearchgate.net Enzymes such as alcohol dehydrogenases (ADHs) can catalyze the oxidation of one of the hydroxyl groups. For a compound like this compound, this would result in the formation of either 1-hydroxy-1-(3,4-dimethylphenyl)propan-2-one or 2-hydroxy-1-(3,4-dimethylphenyl)ethan-1-one, depending on which hydroxyl group is oxidized. The regioselectivity and stereoselectivity of this transformation would be highly dependent on the specific enzyme used. For instance, certain fungal enzymes have been noted for their ability to selectively oxidize secondary hydroxyls in sugar compounds, a principle that could be applicable here. daneshyari.com The use of manganese-based catalysts with hydrogen peroxide has also been shown to effectively oxidize vicinal diols to α-hydroxy ketones, a process that can be mimicked by certain metalloenzymes. nih.govresearchgate.net
Biocatalytic Reduction: The synthesis of chiral diols can be achieved through the enzymatic reduction of corresponding diketones. mdpi.com For this compound, a potential in vitro reduction pathway would involve the stereoselective reduction of a precursor diketone, 1-(3,4-dimethylphenyl)ethane-1,2-dione. Alcohol dehydrogenases, particularly from sources like Ralstonia sp., have demonstrated high efficiency and stereoselectivity in the reduction of sterically hindered diaryl diketones to their corresponding diols. mdpi.com The stereochemical outcome (i.e., the specific stereoisomer of the diol produced) is determined by the enzyme's active site topology.
A summary of potential biocatalytic transformations is presented in the table below.
Table 1: Potential In Vitro Biocatalytic Transformations of this compound and its Precursors| Transformation | Enzyme Class | Potential Product(s) |
|---|---|---|
| Oxidation | Alcohol Dehydrogenase | 1-hydroxy-1-(3,4-dimethylphenyl)propan-2-one or 2-hydroxy-1-(3,4-dimethylphenyl)ethan-1-one |
Investigations into Molecular Interactions with Enzyme Active Sites (e.g., Carboxylesterases for Aromatic Diols)
While primarily known for hydrolyzing esters, carboxylesterases (CEs) can also interact with a variety of other small molecules, including ketones and potentially diols. nih.govnih.gov Molecules containing a 1,2-dione moiety, which is structurally related to this compound through oxidation, have been identified as potent inhibitors of carboxylesterases. nih.govresearchgate.net Benzil (diphenylethane-1,2-dione) is a well-studied example of a pan-CE inhibitor. nih.gov
The interaction of diol compounds with the active site of carboxylesterases is less understood. However, molecular docking studies with other inhibitors provide insights into the nature of these interactions. The active site of CEs contains a catalytic triad (B1167595) (Ser-His-Glu/Asp) within a gorge. researchgate.net The binding of inhibitors is often stabilized by hydrogen bonds and hydrophobic interactions. nih.gov For a molecule like this compound, the hydroxyl groups could potentially form hydrogen bonds with residues in the active site. The dimethylphenyl group would likely engage in hydrophobic interactions within the active site gorge.
It is also plausible that the diol could act as a weak competitive inhibitor, occupying the active site and preventing the binding of ester substrates. The inhibitory potency would likely be significantly lower than that of the corresponding dione, as the dione's electrophilic carbonyl groups are key to its inhibitory activity. researchgate.net Some studies have shown that trifluoroketone inhibitors are effective because they can be hydrated to a gem-diol structure, which mimics the tetrahedral transition state of ester hydrolysis. nih.govresearchgate.net This suggests that a diol's geometry could allow for some level of interaction with the active site.
Table 2: Postulated Molecular Interactions with Carboxylesterase Active Sites
| Interacting Moiety of Compound | Type of Interaction | Potential Interacting Enzyme Residues |
|---|---|---|
| Hydroxyl Groups | Hydrogen Bonding | Serine, Histidine, Glutamic Acid (Catalytic Triad) |
| 3,4-Dimethylphenyl Group | Hydrophobic Interactions | Aromatic/Aliphatic residues in the active site gorge |
Metabolic Fates and Pathways in Non-Human Biological Systems (Focus on Chemical Transformations)
The metabolic fate of this compound in non-human biological systems has not been specifically reported. However, likely metabolic pathways can be inferred from studies on structurally similar compounds, such as xylenes (B1142099) and ethylbenzene, in animal models like rats. nih.govnih.govwho.intresearchgate.net The metabolism of such compounds primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net
The primary metabolic transformations would likely involve:
Oxidation of the Methyl Groups: The two methyl groups on the aromatic ring are susceptible to oxidation by CYP enzymes. This would proceed through the formation of hydroxymethyl derivatives (e.g., 1-(3-hydroxymethyl-4-methylphenyl)ethane-1,2-diol), which can be further oxidized to aldehydes and then to carboxylic acids (e.g., 3-(1,2-dihydroxyethyl)-4-methylbenzoic acid). nih.govwho.int
Aromatic Hydroxylation: The aromatic ring itself can be hydroxylated by CYP enzymes to form phenolic derivatives. For a 3,4-disubstituted compound, hydroxylation could occur at positions 2, 5, or 6 of the ring.
Oxidation of the Diol Moiety: The ethane-1,2-diol side chain can be further oxidized, potentially leading to the formation of the corresponding α-hydroxy ketone or undergoing oxidative cleavage of the carbon-carbon bond to yield 3,4-dimethylbenzoic acid. acs.org
Conjugation: The hydroxyl groups of the diol and any newly formed hydroxyl or carboxyl groups are likely to undergo phase II conjugation reactions. This would involve the attachment of polar molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion in the urine. nih.govwho.int
Based on the metabolism of xylene, the major metabolites excreted in urine would likely be conjugates of the carboxylic acid derivatives. nih.govwho.int
Development of Chemoenzymatic Synthetic Routes Utilizing this compound
Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and stereoselective synthetic routes. nih.govnih.govmdpi.com The synthesis of optically active α-aryl vicinal diols, a class of compounds to which this compound belongs, has been successfully achieved through one-pot, multi-step biocatalytic processes. rsc.orgresearchgate.netrsc.org
A plausible chemoenzymatic route to a specific stereoisomer of this compound could involve the following steps:
Enzymatic Aldol Addition: A lyase, such as benzaldehyde (B42025) lyase, could catalyze the C-C bond formation between 3,4-dimethylbenzaldehyde (B1206508) and a suitable one-carbon donor like formaldehyde. This would produce an α-hydroxy ketone intermediate. researchgate.net
Stereoselective Reduction: The resulting α-hydroxy ketone can then be stereoselectively reduced to the desired 1,2-diol using an alcohol dehydrogenase (ADH). A wide variety of ADHs are available, offering access to different stereoisomers of the final product. researchgate.net The choice of ADH (e.g., from Lactobacillus brevis or Thermoanaerobacter sp.) would determine the stereochemistry of the final diol. researchgate.net
This entire sequence can often be performed in a single reaction vessel ("one-pot"), which improves efficiency and reduces waste. rsc.orgrsc.org Cofactor regeneration systems, for example using glucose dehydrogenase, are typically employed to recycle the NAD(P)H required by the ADH. researchgate.net This approach allows for the synthesis of enantiomerically pure vicinal diols, which are valuable chiral building blocks in organic synthesis. researchgate.netnih.gov
Future Research Directions and Emerging Avenues for 1 3,4 Dimethylphenyl Ethane 1,2 Diol
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Stereocontrol
A primary challenge and opportunity in the study of 1-(3,4-Dimethylphenyl)ethane-1,2-diol will be the development of efficient and stereoselective synthetic routes. The two adjacent chiral centers in the molecule mean that precise control over the three-dimensional arrangement of its atoms is crucial, as different stereoisomers can exhibit vastly different biological activities and material properties. Future research could focus on asymmetric dihydroxylation reactions of the corresponding styrene (B11656) precursor, 3,4-dimethylstyrene. The use of chiral catalysts, such as those based on osmium or manganese, could be explored to achieve high enantiomeric excess of the desired diol isomers.
Furthermore, a move towards more sustainable and environmentally benign synthetic methods is a key trend in modern chemistry. Research into biocatalytic approaches, employing enzymes such as dioxygenases, could offer a green alternative to traditional metal-based oxidation methods. The development of continuous flow processes for the synthesis of this diol could also enhance safety, efficiency, and scalability.
Discovery of Unexplored Reactivity Profiles and Novel Derivatives
The vicinal diol functionality in this compound serves as a versatile synthetic handle for the creation of a diverse library of derivatives. Future investigations should systematically explore its reactivity with a range of reagents. For instance, selective protection and derivatization of the primary and secondary hydroxyl groups would allow for the synthesis of mono- and di-substituted esters, ethers, and carbamates. These derivatives could then be screened for a variety of applications.
The oxidative cleavage of the diol could provide access to the corresponding aldehyde, 3,4-dimethylmandelaldehyde, a potentially valuable building block in its own right. Moreover, the conversion of the diol to the corresponding epoxide would open up another avenue for the introduction of various nucleophiles, leading to the synthesis of amino alcohols, azido (B1232118) alcohols, and other functionalized molecules.
Application of Advanced Computational Methods for Predictive Modeling and Design
In the absence of extensive experimental data, computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine the conformational preferences of the different stereoisomers and to predict their spectroscopic signatures (e.g., NMR and IR spectra).
Molecular dynamics simulations could provide insights into the solvation of the diol and its interactions with biological macromolecules, such as enzymes or receptors. This could be particularly valuable in the early stages of drug discovery or materials science research, allowing for the virtual screening of its potential as a ligand or a monomer. Furthermore, computational modeling can aid in the design of new derivatives with tailored electronic and steric properties for specific applications.
Identification of Emerging Applications in Interdisciplinary Scientific Fields
The true potential of this compound will only be realized through its exploration in various interdisciplinary fields. The presence of both a hydrophobic dimethylphenyl group and hydrophilic hydroxyl groups suggests potential applications as a surfactant or emulsifier.
In medicinal chemistry, the diol and its derivatives could be investigated as potential scaffolds for the development of new therapeutic agents. The structural similarity to other biologically active phenyl ethanediols suggests that it could be a starting point for the design of enzyme inhibitors or receptor modulators. In materials science, this diol could be explored as a monomer for the synthesis of novel polyesters or polyurethanes with specific thermal or mechanical properties. Its chiral nature also makes it an interesting candidate for the development of chiral stationary phases in chromatography or as a chiral ligand in asymmetric catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
